2-Methoxypropyl carbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-methoxypropyl carbamate |
InChI |
InChI=1S/C5H11NO3/c1-4(8-2)3-9-5(6)7/h4H,3H2,1-2H3,(H2,6,7) |
InChI Key |
SCJASEYFWGAZAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)N)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Involving the 2 Methoxypropyl Carbamate Scaffold
Established Strategies for General Carbamate (B1207046) Synthesis
Direct Carbamoylation Approaches for Ester Formation
Direct carbamoylation involves the reaction of an alcohol with a carbamoylating agent. This is a widely used and versatile method for creating the carbamate bond. The most traditional and reactive agents are isocyanates and carbamoyl (B1232498) chlorides. Isocyanates react readily with alcohols to form carbamates, often without the need for a catalyst. However, their high reactivity and toxicity can be drawbacks.
A common alternative involves the use of in situ generated isocyanates or other activated carbamoyl donors. For instance, the Curtius rearrangement of acyl azides, formed from carboxylic acids, generates an isocyanate intermediate that can be trapped by an alcohol to yield the desired carbamate. Another approach is the use of carbonyldiimidazole, which reacts with an amine to form a carbamoylimidazolium salt. This activated intermediate then efficiently reacts with an alcohol.
More contemporary methods focus on avoiding hazardous reagents like phosgene (B1210022). One such method is the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate in the presence of an alcohol, which provides efficient access to aryl carbamates.
| Method | Reagents | Key Features |
| Isocyanate Reaction | R-N=C=O + R'-OH | High reactivity, often no catalyst needed. |
| Curtius Rearrangement | R-C(=O)N₃ → R-N=C=O + R'-OH | In situ generation of isocyanate from carboxylic acid derivatives. |
| Carbonylimidazole-mediated | Carbonyldiimidazole, Amine, Alcohol | Forms a reactive carbamoylimidazolium intermediate. |
| Palladium-Catalyzed Coupling | Aryl-X, NaOCN, R'-OH, Pd catalyst | Phosgene-free route to aryl carbamates. |
Transcarbamoylation Reactions Utilizing Economical Carbamoyl Donors
Transcarbamoylation offers a milder and often more economical route to carbamates by exchanging the alkoxy group of a starting carbamate with a different alcohol. This method avoids the direct handling of highly reactive and toxic reagents. Economical and readily available carbamoyl donors such as urea, methyl carbamate, or phenyl carbamate are typically employed.
These reactions often require catalysis to proceed efficiently. Tin-based catalysts, such as dibutyltin maleate, have been shown to effectively catalyze the transcarbamoylation of primary and secondary alcohols with phenyl carbamate. Similarly, indium triflate catalyzes the synthesis of primary carbamates from alcohols using urea as a green carbonyl source. The reaction conditions are generally mild, and the process exhibits broad functional-group tolerance.
| Carbamoyl Donor | Catalyst | Alcohol Scope | Key Advantages |
| Phenyl Carbamate | Dibutyltin maleate | Primary and Secondary | Mild conditions, broad functional group tolerance. who.int |
| Urea | Indium triflate (In(OTf)₃) | Various linear, branched, and cyclic | Eco-friendly carbonyl source, simple workup. |
| Methyl Carbamate | Tin catalysts | Primary and Secondary | Economical carbamoyl donor. |
Carbon Dioxide Fixation Routes to Carbamates
The utilization of carbon dioxide (CO₂) as a C1 building block for carbamate synthesis is a highly attractive strategy from a green chemistry perspective. CO₂ is abundant, non-toxic, and renewable. These methods typically involve the reaction of an amine, CO₂, and an alkylating agent.
One of the earliest methods involves a three-component coupling of an amine, CO₂, and an alkyl halide in the presence of a base like cesium carbonate. This approach circumvents the use of toxic reagents like phosgene. More advanced systems utilize catalysts to facilitate the reaction under milder conditions. For example, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as both a CO₂ capture agent and a catalyst enables the direct conversion of CO₂ into carbamates. who.int This reaction can proceed without metal catalysts or additives. who.int
Recent developments have focused on creating cyclic carbamates from amino alcohols and CO₂, a transformation that has been achieved using various catalysts and conditions, sometimes even at atmospheric pressure. google.com
| Method | Reagents | Conditions | Key Features |
| Three-Component Coupling | Amine, CO₂, Alkyl Halide, Base (e.g., Cs₂CO₃) | Mild conditions, short reaction times. | Avoids N-alkylation and overalkylation byproducts. |
| DBU-Catalyzed Fixation | Amine, CO₂, Alkylating Agent, DBU | Metal-free system. | DBU acts as both capture agent and catalyst. who.int |
| Cyclic Carbamate Synthesis | Amino alcohol, CO₂, Base/Catalyst | Can be base-promoted at atmospheric pressure. google.com | Forms valuable oxazolidinone and oxazinanone rings. google.com |
Targeted Synthesis of 2-Methoxypropyl Carbamate Derivatives
The synthesis of specific derivatives of this compound requires strategies that can control the stereochemistry at the chiral center (C2) and allow for the introduction of further functionality, such as halogens or additional amino groups.
Stereoselective and Enantioselective Synthesis of this compound Analogues
Achieving stereocontrol in the synthesis of this compound analogues hinges on establishing the chiral center at the C2 position. This is typically accomplished by starting with an enantiomerically pure precursor.
Synthesis from Chiral Amino Alcohols: A robust strategy is to begin with a chiral amino alcohol. For instance, enantiomerically pure (R)- and (S)-1-amino-2-propanol are valuable starting materials. A practical, large-scale synthesis of these compounds can be achieved via the decarboxylation of the corresponding D- or L-threonine, respectively, yielding the amino alcohols with an enantiomeric excess (ee) of over 99.5%. who.int Once the chiral amino alcohol is obtained, the primary amine can be protected, the secondary alcohol can be methylated, and after deprotection, the resulting 1-amino-2-methoxypropane can be carbamoylated using the general methods described in section 2.1.
Biocatalytic Approaches: Modern biocatalytic methods offer a green and highly selective route to key chiral intermediates. Amine dehydrogenases and transaminases have been successfully employed for the asymmetric amination of methoxyacetone. This enzymatic reaction can produce high concentrations of (S)-1-methoxy-2-propylamine, a direct precursor to the target carbamate. who.int This biocatalytic approach is advantageous as both the substrate and product are water-soluble, simplifying the reaction process. who.int
| Precursor | Synthetic Method | Key Outcome |
| L-Threonine | Decarboxylation in DMPU | (R)-1-amino-2-propanol (>99.5% ee) who.int |
| D-Threonine | Decarboxylation in DMPU | (S)-1-amino-2-propanol (>99.5% ee) who.int |
| Methoxyacetone | Asymmetric amination via amine dehydrogenase/transaminase | (S)-1-methoxy-2-propylamine who.int |
Synthesis of Halogenated and Aminated this compound Intermediates
The introduction of halogen or amine functionalities onto the this compound scaffold can be achieved either by functionalizing the pre-formed carbamate or, more commonly, by building the carbamate from already functionalized precursors.
Synthesis from Halogenated Precursors: A versatile starting material for halogenated derivatives is epichlorohydrin. Ring-opening of epichlorohydrin with methanol, often catalyzed by an acid or base, can yield a mixture of regioisomers, including 1-chloro-3-methoxy-2-propanol. This chlorohydrin can then be converted to the corresponding azido-alcohol, followed by reduction to the amino alcohol. Subsequent carbamoylation of the primary amine would yield an aminated this compound derivative. Alternatively, direct amination of the chlorohydrin followed by carbamoylation provides another route.
Synthesis via Aziridines or Epoxides: An alternative strategy involves the use of N-protected 2-methylaziridine. Regioselective ring-opening with methanol would yield a protected 1-amino-2-methoxypropane. Deprotection and subsequent carbamoylation would furnish the desired this compound.
For the synthesis of aminated derivatives, a similar strategy can be envisioned starting from a suitable epoxide. For example, a glycidyl carbamate (an epoxide bearing a carbamate group) can undergo ring-opening with an amine nucleophile. This reaction would introduce an amino group and a hydroxyl group, which could then be methylated to afford the target structure. This approach allows for the late-stage introduction of the amine functionality.
A summary of potential synthetic strategies for functionalized derivatives is presented below.
| Target Derivative | Proposed Precursor | Key Transformation Steps |
| Halogenated | Epichlorohydrin | 1. Ring-opening with methanol. 2. Carbamoylation of the resulting amino alcohol (after conversion of chloride to amine). |
| Aminated | N-protected 2-methylaziridine | 1. Regioselective ring-opening with methanol. 2. Deprotection. 3. Carbamoylation. |
| Aminated | Glycidyl carbamate | 1. Ring-opening with an amine. 2. Methylation of the secondary alcohol. |
Advanced Synthetic Applications of this compound
Extensive searches of chemical databases and scholarly articles did not yield specific instances of this compound being utilized in the advanced synthetic applications outlined below. The following sections detail the general principles of these applications with respect to the broader O-carbamate group, but it is crucial to note that direct research involving the this compound derivative is not documented.
Utilization of O-Carbamate as a Directed Metalation Group in Aromatic Functionalization
The O-carbamate functional group, in a general sense, is a powerful tool in organic synthesis, particularly as a directed metalation group (DMG) for the ortho-functionalization of aromatic rings. This strategy, known as Directed ortho-Metalation (DoM), relies on the ability of the carbamate's carbonyl oxygen to chelate with an organolithium reagent, directing the deprotonation to the adjacent ortho position on the aromatic ring. This creates a stabilized aryllithium intermediate that can then react with various electrophiles to introduce a wide range of substituents with high regioselectivity.
The general strength of various DMGs has been established through competition experiments, and the O-carbamate group is recognized as one of the most effective. nih.gov This high directing ability makes it a valuable tool in the synthesis of polysubstituted aromatic compounds. However, no studies specifically documenting the use of the this compound moiety as a DMG were found.
Integration into Photolabile Protecting Group Architectures
Photolabile protecting groups (PPGs) are moieties that can be removed from a molecule upon irradiation with light, offering precise spatiotemporal control over the release of a protected functional group. Carbamates are a common linker used in the design of PPGs for amines, alcohols, and other functional groups. The general structure of such a PPG often involves a chromophore that absorbs light at a specific wavelength, connected to the substrate via a carbamate linkage. Upon photoactivation, the chromophore undergoes a chemical transformation that leads to the cleavage of the carbamate and the release of the unprotected substrate and carbon dioxide.
While various carbamate-containing PPGs have been developed and studied, there is no specific mention in the scientific literature of this compound being integrated into such architectures. Research in this area has focused on other carbamate derivatives designed to have specific photochemical properties.
Formation of Complex Molecular Structures via this compound Intermediates
The formation of complex molecular structures often relies on the strategic use of key intermediates that can undergo various chemical transformations. Carbamates can serve as versatile intermediates in organic synthesis. For instance, they can be used to activate or protect functional groups, and their subsequent transformation can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.
Despite the potential utility of carbamates in complex molecule synthesis, a review of the available literature did not provide any examples where this compound specifically acts as an intermediate in the formation of complex molecular structures.
Isotopic Labeling Methodologies for this compound Research
Isotopic labeling is a crucial technique used to trace the metabolic fate of molecules, elucidate reaction mechanisms, and aid in structural analysis. This involves replacing one or more atoms of a molecule with their isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C or ¹⁴C).
The synthesis of isotopically labeled compounds typically requires the use of labeled starting materials or reagents in a synthetic sequence. While general methods for the isotopic labeling of organic molecules are well-established, no specific methodologies or research studies detailing the isotopic labeling of this compound were identified in the scientific literature.
Elucidation of Molecular Mechanisms and Preclinical Pharmacological Activities of 2 Methoxypropyl Carbamate Analogues
Enzyme Inhibition Studies
Methionine Aminopeptidase (B13392206) 2 (MetAP-2) Inhibition and Its Molecular Basis by Carbamate (B1207046) Derivatives
Methionine aminopeptidase 2 (MetAP-2) is a crucial enzyme involved in the post-translational modification of proteins and is a key regulator of angiogenesis, the formation of new blood vessels. nih.gov Inhibition of MetAP-2 has emerged as a promising strategy for anti-angiogenic therapies, particularly in the context of cancer treatment. nih.govacs.org
Carbamate analogues of fumagillin (B1674178), a natural product known to inhibit MetAP-2, have been synthesized and shown to be potent inhibitors of this enzyme. nih.govacs.org These analogues are designed to improve upon the pharmacokinetic and safety profiles of earlier MetAP-2 inhibitors. nih.gov The molecular basis of their inhibitory activity lies in their ability to bind to the active site of MetAP-2. Modeling studies based on the crystal structure of fumagillin bound to MetAP-2 have been instrumental in understanding the structure-activity relationships of these carbamate derivatives. nih.govacs.org For instance, it has been observed that while a variety of functional groups are tolerated at the C6 position of the cyclohexane (B81311) spiroepoxide core of these molecules, bulky α-trisubstituted amines lead to a significant decrease in inhibitory activity. nih.govacs.org
One of the lead compounds from these studies, PPI-2458, which incorporates a carbamate moiety, has demonstrated subnanomolar inhibition of endothelial cell proliferation in preclinical models and has advanced to clinical trials. nih.govacs.org Another study identified 5-chloroquinolin-8-yl phenylcarbamate as a micromolar inhibitor of both human umbilical vein endothelial cell (HUVEC) proliferation and MetAP-2. Further structure-activity relationship studies led to the development of a more potent carbamate analogue with nanomolar inhibitory activity against both HUVEC and MetAP-2. nih.gov
Acetylcholinesterase (AChE) Inhibition and Reactivity Profiles of Carbamate Esters
Carbamate esters are a well-established class of acetylcholinesterase (AChE) inhibitors. nih.gov AChE is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an increase in acetylcholine levels, which is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. nih.gov
The mechanism of AChE inhibition by carbamates is described as pseudoirreversible. researchgate.netresearchgate.net It involves a two-step process:
Formation of a Carbamylated Enzyme: The carbamate inhibitor binds to the active site of AChE, and the serine residue in the enzyme's active site attacks the carbonyl group of the carbamate. This results in the formation of a covalent carbamyl-enzyme intermediate, rendering the enzyme inactive. researchgate.netstackexchange.com
Spontaneous Reactivation: The carbamylated enzyme undergoes slow hydrolysis to regenerate the active enzyme. The rate of this decarbamylation is significantly slower than the rate of deacetylation that occurs with the natural substrate, acetylcholine. researchgate.net
This slow reactivation is why the inhibition is termed "pseudoirreversible," as the enzyme is taken out of commission for a period of time, ranging from minutes to hours. stackexchange.com The insecticidal and therapeutic effects of many carbamates are attributed to this mechanism of AChE inhibition. nih.gov Rivastigmine, a carbamate inhibitor used in the treatment of Alzheimer's disease, functions through this mechanism of blocking cholinesterase activity. nih.gov
Cellular and Subcellular Effects
Anti-proliferative Activities in Preclinical Cellular Models
A variety of carbamate analogues have demonstrated significant anti-proliferative activity in preclinical studies across a range of cancer cell lines.
Aryl carbamates, for instance, have been shown to be selectively anti-proliferative in cancer cell lines. nih.gov In one study, aryl carbamates with an oxamate (B1226882) moiety were active against MDA-MB-231 (breast cancer), A-375 (melanoma), and U-87 MG (glioblastoma) cell lines, while corresponding aryl ureas were inactive. nih.govmendeley.com The proposed molecular targets for the anti-proliferative action of these aryl carbamates include the adenosine (B11128) A2 receptor and cyclin-dependent kinase 2 (CDK2). nih.gov
Steroidal carbamates have also been synthesized and shown to possess inhibitory effects on the growth of mouse colon carcinoma CT26WT cells in a concentration-dependent manner. nih.gov Molecular docking studies suggest that these compounds may exert their effects through interaction with the Human Prostaglandin E Receptor (EP4). nih.gov
Furthermore, benzothiazole-based carbamates have exhibited submicromolar anti-proliferative activity against NT2/D1 testicular embryonal carcinoma cells and were also found to inhibit cell migration and invasiveness. epa.gov
Below is a table summarizing the anti-proliferative activity of some carbamate analogues in different cancer cell lines.
| Carbamate Analogue Type | Cancer Cell Line(s) | Observed Effect | Potential Molecular Target(s) |
| Aryl carbamates with oxamate moiety | MDA-MB-231, A-375, U-87 MG | Selective anti-proliferative activity | Adenosine A2 receptor, CDK2 |
| Steroidal carbamates | CT26WT (colon carcinoma) | Inhibition of cell growth | Human Prostaglandin E Receptor (EP4) |
| Benzothiazole-based carbamates | NT2/D1 (testicular embryonal carcinoma) | Anti-proliferative activity, inhibition of migration and invasiveness | Not specified |
Angiogenesis Modulation Mechanisms
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. mdpi.com As mentioned in section 3.1.1, the inhibition of MetAP-2 by carbamate analogues of fumagillin is a key mechanism for their anti-angiogenic effects. nih.govacs.org By inhibiting MetAP-2, these compounds can suppress the proliferation of endothelial cells, which are the building blocks of blood vessels. nih.gov
In addition to MetAP-2 inhibition, other carbamate-containing compounds have been shown to modulate angiogenesis through different mechanisms. For example, a novel anti-angiogenic compound containing a carbamate group was found to inhibit proangiogenic signaling in breast cancer cells under hypoxic conditions. nih.gov This compound was shown to block the MAPK pathway and regulate a set of genes related to angiogenesis, with these effects being mediated by HIF-1α. nih.gov In a xenograft model of breast cancer, administration of this compound led to a significant reduction in tumor growth and a decrease in the number of blood vessels in the responding tumors. nih.gov
The anti-angiogenic properties of some compounds can also be linked to their broader cellular effects. For instance, dimethyl fumarate, though not a carbamate, is an anti-psoriatic drug with known anti-angiogenic activity, highlighting that various small molecules can impact this complex process. biorxiv.org The modulation of angiogenesis by carbamate analogues represents a promising avenue for the development of novel anti-cancer therapies. nih.gov
Mechanisms of Action Related to Cell Signaling and Apoptosis Pathways
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its induction is a key mechanism of action for many anti-cancer drugs. nih.gov Several studies have indicated that carbamate analogues can induce apoptosis in cancer cells through various signaling pathways.
Carbamate pesticides have been shown to induce apoptosis in human T lymphocytes. mdpi.com The mechanism involves the activation of caspases, which are key executioner enzymes in the apoptotic cascade, and the release of mitochondrial cytochrome-c. mdpi.com Specifically, the carbamate pesticide thiram (B1682883) was found to significantly increase the intracellular level of active caspase-3, and caspase inhibitors could significantly block the induced apoptosis. mdpi.com
In the context of cancer therapy, a benzimidazole (B57391) carbamate was found to induce cytotoxicity in breast cancer cells through two distinct mechanisms: a p53-dependent apoptotic pathway and a p53-independent mitotic catastrophe. nih.gov The p53 tumor suppressor protein plays a critical role in inducing apoptosis in response to cellular stress, such as DNA damage. nih.gov
Furthermore, aromatic carbamates have been developed that exhibit neuroprotective activity by inducing the anti-apoptotic protein Bcl-2 and enhancing autophagy. acs.orgnih.gov These compounds were shown to increase the Bcl-2/Bax ratio, which shifts the cellular balance towards survival and away from apoptosis. acs.org Carbamate derivatives of 4'-demethylepipodophyllotoxin (B1664165) have also been synthesized and shown to induce G2/M phase cell cycle arrest and apoptosis in HeLa cells, accompanied by the activation of Bax, p53, and caspase-3. researchgate.net
The induction of apoptosis by carbamate analogues often involves the intrinsic (mitochondrial) pathway, characterized by the involvement of Bcl-2 family proteins and the release of cytochrome c, leading to the activation of the caspase cascade.
Neuropharmacological Investigations in Preclinical Models (as exemplified by related carbamates)
The neuropharmacological activities of carbamate analogues have been extensively studied in preclinical models, revealing a range of effects on the central nervous system (CNS). These investigations have been crucial in elucidating the mechanisms that underpin their therapeutic potential, particularly as CNS depressants, anticonvulsants, and modulators of neuronal reflexes.
Central Nervous System Depressant Actions
For instance, the muscle relaxant effects of some carbamates are not due to a direct action on skeletal muscles but are a manifestation of their CNS depressant activity. Metaxalone's mode of action is believed to be related to general CNS depression. Similarly, carisoprodol (B1668446) functions as a centrally acting skeletal muscle relaxant by interrupting neuronal communication within the spinal cord and the descending reticular formation of the brain, leading to sedation. drugbank.compediatriconcall.comfda.gov This central action is also observed with methocarbamol, whose muscle relaxant effects are attributed primarily to CNS depression. patsnap.com
Anticonvulsant and Anti-Electroshock Activity Mechanisms
A significant number of carbamate analogues have been developed as anticonvulsant agents, demonstrating efficacy in various preclinical models of epilepsy, including maximal electroshock seizures. patsnap.com Their mechanisms of action are often multifaceted, involving the modulation of both inhibitory and excitatory neurotransmission.
A primary mechanism for many carbamate anticonvulsants is the enhancement of inhibitory neurotransmission mediated by the neurotransmitter γ-aminobutyric acid (GABA). patsnap.comnih.gov These compounds can act as allosteric modulators of the GABA-A receptor, potentiating GABA-induced chloride currents and leading to hyperpolarization of the neuronal membrane, which makes it less likely to fire. patsnap.comnih.gov
In addition to their effects on the GABAergic system, several alkyl-carbamates interact with voltage-gated ion channels. patsnap.comnih.gov For example, felbamate, carisbamate, and cenobamate have been shown to block voltage-sensitive sodium (Na+) channels. patsnap.comdrugbank.com This action is use-dependent, meaning the blockade is more pronounced at higher frequencies of neuronal firing, which is characteristic of seizure activity. drugbank.com Cenobamate is noted for its unique ability to preferentially attenuate the persistent sodium current over the transient current. patsnap.com Furthermore, other carbamates like flupirtine (B1215404) and retigabine (B32265) activate potassium (K+) channels, which also contributes to reducing neuronal excitability. patsnap.comnih.gov
The table below summarizes the primary anticonvulsant mechanisms identified for several exemplary carbamate compounds.
| Compound | Primary Mechanism(s) of Action | Target(s) |
| Felbamate | Blockade of voltage-gated Na+ channels; Modulation of NMDA receptor | Voltage-sensitive Na+ channels, NMDA receptors |
| Cenobamate | Preferential blockade of persistent Na+ current; Positive allosteric modulator of GABA-A receptors | Persistent Na+ channels, GABA-A receptors |
| Carisbamate | Blockade of voltage-gated Na+ channels | Voltage-sensitive Na+ channels |
| Retigabine | Positive modulator of KCNQ (Kv7) K+ channels | KCNQ2-5 potassium channels |
This table is based on findings from preclinical studies on related carbamate analogues.
Structure-Activity Relationship (SAR) Analysis for Biological Efficacy and Pharmacological Potency
Structure-activity relationship (SAR) analysis is critical for understanding how the chemical structure of carbamate analogues influences their biological activity and potency. By systematically modifying substituents on the carbamate core, researchers can optimize compounds for specific therapeutic targets and improve their pharmacological profiles.
The carbamate moiety (-OCONH-) itself is a key structural feature. Its ability to act as a hydrogen bond donor and acceptor, combined with its conformational rigidity compared to an ester, allows it to participate in specific interactions with biological targets like enzymes and receptors. researchgate.netsemanticscholar.org The stability and reactivity of the carbamate group, which can be modulated by its electronic environment, are crucial for its pharmacological activity. quizlet.com
SAR studies have provided key insights:
Substituents on the Aryl Ring: In a series of O-aryl carbamate inhibitors of fatty acid amide hydrolase (FAAH), the nature and position of substituents on the aryl ring significantly impact potency and stability. Introducing small, electron-donating groups at conjugated positions on the O-aryl moiety was found to enhance the hydrolytic stability of the carbamate group without compromising its inhibitory potency against FAAH. quizlet.com
Distal Phenyl Ring Modifications: For a series of O-biphenyl-3-yl carbamates, modifications to the distal phenyl ring were explored. Substituting the carbamoyl (B1232498) group with other functionalities like methyl, 1-hydroxyethyl, or hydroxymethyl groups resulted in compounds that retained FAAH inhibitory activity but had altered CNS penetration. pediatriconcall.com
Selectivity based on Derivatives: The type of derivative can confer high selectivity for specific targets. For instance, a C9 biphenyl (B1667301) carbamate derivative showed high selectivity and potency for the neuraminidase NEU3, whereas amide and triazole derivatives of the same core structure were more effective inhibitors of NEU1 and NEU4, respectively.
The following table details specific structural modifications on a generalized carbamate scaffold and their observed effects on biological activity, based on published research.
| Structural Modification | Position/Region | Observed Effect on Activity/Potency |
| Small, Electron-Donating Groups | O-Aryl Moiety (conjugated positions) | Increased hydrolytic stability of the carbamate group while maintaining inhibitory potency. quizlet.com |
| Hydrophilic Groups | Peripheral, non-conjugated positions | Reduced oxidative metabolism in the liver. quizlet.com |
| Substitution of Carbamoyl Group | Distal Phenyl Ring (meta-position) | Altered CNS penetration while retaining target inhibitory activity. pediatriconcall.com |
| Carbamate vs. Amide/Triazole | Core Scaffold Derivative | Conferred high selectivity for different enzyme isoforms (e.g., NEU3 vs. NEU1/NEU4). |
This table synthesizes SAR findings from studies on various series of carbamate analogues.
By varying the substituents at the amino and carboxyl ends of the carbamate group, it is possible to fine-tune biological and pharmacokinetic properties, leading to the development of more potent, selective, and stable therapeutic agents. fda.gov
Advanced Analytical Methodologies for Characterizing 2 Methoxypropyl Carbamate and Its Derivatives
Chromatographic Separation Techniques
Chromatographic techniques are paramount for the separation and quantification of 2-Methoxypropyl carbamate (B1207046) from complex mixtures. The choice of method depends on the analyte's properties and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbamates, which are often thermally labile and thus unsuitable for direct analysis by gas chromatography. For carbamates like 2-Methoxypropyl carbamate that lack a native chromophore or fluorophore, post-column derivatization is employed to enhance detection sensitivity and selectivity.
The principle of this method involves the separation of the analyte on a reversed-phase HPLC column, typically a C18 column. Following elution, the carbamate is hydrolyzed under alkaline conditions (e.g., with sodium hydroxide) at an elevated temperature. This hydrolysis step cleaves the carbamate bond, yielding methylamine (B109427). The resulting methylamine is then reacted with a derivatizing agent, most commonly o-phthalaldehyde (OPA) in the presence of a thiol-containing reagent such as 2-mercaptoethanol (MCE). This reaction forms a highly fluorescent isoindole derivative, which is then detected by a fluorescence detector.
The excitation and emission wavelengths for the detection of the OPA-derivatized carbamates are typically around 330-340 nm and 450-465 nm, respectively. This technique offers excellent sensitivity, allowing for the detection of carbamates at trace levels.
Table 1: Typical HPLC Parameters for Carbamate Analysis with Post-Column Derivatization
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Gradient of methanol and water |
| Flow Rate | 0.8 - 1.2 mL/min |
| Injection Volume | 10 - 100 µL |
| Post-Column Reagent 1 | Sodium Hydroxide (e.g., 0.05 N) |
| Post-Column Reagent 2 | OPA/2-mercaptoethanol |
| Reactor Temperature | 80 - 100 °C |
| Fluorescence Detection | Ex: ~340 nm, Em: ~465 nm |
This table presents a generalized set of parameters. Method optimization is required for specific applications.
While many carbamates are thermally unstable, Gas Chromatography (GC) can be employed for the analysis of more volatile and thermally stable derivatives. researchgate.net Direct GC analysis of this compound is challenging due to potential degradation in the hot injector port. reddit.com To overcome this, derivatization is a necessary step to convert the carbamate into a more volatile and thermally stable compound. researchgate.net
Common derivatization strategies for carbamates include:
Acylation: Reaction with reagents like heptafluorobutyric anhydride (HFBA) can produce stable, volatile derivatives that are also highly responsive to electron capture detectors (ECD). epa.govresearchgate.net
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens, thereby increasing volatility and thermal stability. inchem.org
Alkylation: This involves the introduction of an alkyl group to the carbamate nitrogen.
The choice of derivatization reagent depends on the specific carbamate and the desired analytical outcome. researchgate.net The derivatized sample is then introduced into the GC system, where it is separated on a capillary column and detected by a suitable detector, such as a flame ionization detector (FID), an electron capture detector (ECD), or a mass spectrometer (MS).
Table 2: Common Derivatization Reagents for GC Analysis of Carbamates
| Derivatization Strategy | Reagent | Resulting Derivative |
| Acylation | Heptafluorobutyric anhydride (HFBA) | N-heptafluorobutyryl derivative |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl derivative |
| Alkylation | Propyl chloroformate | Propyl derivative |
The selection of the appropriate derivatization reagent and optimization of reaction conditions are critical for successful GC analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is a powerful tool for the analysis of this compound. rsc.org This technique combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, providing confident identification and quantification.
In a typical LC-MS/MS analysis, this compound is first separated on a reversed-phase column. The eluent from the HPLC is then introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI) in positive mode. The protonated molecule of this compound, [M+H]⁺, would be selected as the precursor ion in the first quadrupole. This precursor ion is then subjected to collision-induced dissociation (CID) in the collision cell, leading to the formation of characteristic product ions. These product ions are then detected in the third quadrupole.
A common fragmentation pathway for carbamates involves the loss of the carbamate functional group. For this compound, characteristic fragmentation would likely involve the loss of the methoxypropyl group and the carbamoyl (B1232498) moiety. The selection of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode allows for highly selective and sensitive quantification, even in complex matrices. rsc.org
Table 3: Predicted LC-MS/MS Parameters for this compound
| Parameter | Predicted Value/Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ | m/z 134.08 |
| Potential Product Ions | Fragments corresponding to the methoxypropyl cation and loss of the carbamate group. |
| Collision Energy | To be optimized for specific transitions |
These parameters are predicted and require experimental verification for the analysis of this compound.
Spectroscopic Characterization Methods for Structural Elucidation in Research
Spectroscopic methods are indispensable for the structural elucidation of newly synthesized this compound derivatives and for confirming the identity of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl group, the methoxy (B1213986) group, the methylene group, and the methine group, as well as the protons on the nitrogen atom of the carbamate group. The chemical shifts and splitting patterns of these signals would provide valuable information about the connectivity of the atoms.
The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carbamate group, which typically appears in the range of 150-160 ppm. The chemical shifts of the other carbon atoms would also be characteristic of their respective environments.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~156 |
| CH-O | ~4.8 - 5.0 | ~75 |
| CH₂-N | ~3.1 - 3.3 | ~45 |
| O-CH₃ | ~3.3 | ~59 |
| CH₃ | ~1.1 - 1.2 | ~18 |
| NH₂ | ~4.5 - 5.5 (broad) | - |
These are predicted values based on the analysis of similar structures. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
Key expected vibrational modes include:
N-H stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the amine group of the carbamate.
C-H stretching: Bands in the region of 3000-2800 cm⁻¹ from the alkyl groups.
C=O stretching: A strong absorption band around 1700-1680 cm⁻¹ characteristic of the carbonyl group in the carbamate. rsc.org
N-H bending: A band around 1620-1580 cm⁻¹. rsc.org
C-O stretching: Bands in the region of 1250-1000 cm⁻¹ corresponding to the C-O bonds of the carbamate and the ether linkage.
Table 5: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3400 - 3200 |
| C-H (alkyl) | Stretching | 3000 - 2800 |
| C=O (carbamate) | Stretching | 1700 - 1680 |
| N-H | Bending | 1620 - 1580 |
| C-O | Stretching | 1250 - 1000 |
This table provides a general guide to the expected FT-IR absorptions. The exact positions and intensities of the bands can be influenced by the molecular environment and physical state of the sample.
Mass Spectrometry (MS) Techniques, Including Tandem MS and Gas-Phase Ion-Molecule Reactions for Identification of Protonated Carbamates
Mass spectrometry (MS) has emerged as a cornerstone for the structural characterization of carbamates. When coupled with tandem mass spectrometry (MS/MS), it provides a powerful tool for the unambiguous identification of these compounds, even in intricate mixtures. A significant challenge in the analysis of primary carbamates, such as this compound, is their structural confirmation, especially when dealing with potentially mutagenic impurities in pharmaceutical manufacturing. acs.orgacs.org
Recent advancements have demonstrated the utility of combining gas-phase ion-molecule reactions with collision-activated dissociation (CAD) within a tandem mass spectrometer to definitively identify protonated primary carbamates. acs.org In this approach, primary carbamates are first protonated, typically using atmospheric pressure chemical ionization (APCI), and then isolated within an ion trap. acs.org Subsequently, a reagent gas, such as trimethoxymethylsilane (TMMS), is introduced into the ion trap, initiating a gas-phase ion-molecule reaction. acs.org
Protonated primary carbamates react with TMMS to form two key ions: an adduct ion, [M + H + TMMS]⁺, and a product ion resulting from the loss of methanol, [M + H + TMMS – MeOH]⁺. acs.org The formation of the [M + H + TMMS – MeOH]⁺ ion is particularly diagnostic for primary carbamates. acs.org Upon subjecting this specific product ion to collision-activated dissociation (CAD), a characteristic fragmentation occurs, leading to the neutral loss of isocyanic acid (HNCO). acs.org This fragmentation pathway is a hallmark of primary carbamates and allows for their differentiation from other compound classes. acs.org Quantum chemical calculations have been employed to elucidate the mechanisms behind these reactions, confirming the formation of a covalent bond between the carbamate's carbonyl oxygen and the silicon atom of TMMS, leading to the exothermic elimination of methanol. acs.org
This technique provides a high degree of specificity for the identification of primary carbamates like this compound. The unique reaction and fragmentation pattern serve as a reliable signature for their presence in a sample.
| Ionization Technique | Reagent | Key Product Ion | Diagnostic CAD Fragment | Reference |
| Atmospheric Pressure Chemical Ionization (APCI) | Trimethoxymethylsilane (TMMS) | [M + H + TMMS – MeOH]⁺ | Neutral loss of Isocyanic Acid (HNCO) | acs.orgacs.org |
Quantitative Determination and Residue Analysis in Research Matrices
The accurate quantification of this compound at trace levels is essential for various research applications. This requires the development of sensitive and selective analytical methods that can overcome the challenges posed by complex sample matrices.
Development of Robust Methodologies for Trace-Level Detection
High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry are the preferred techniques for the trace-level detection of carbamates. taylorfrancis.com For thermally labile compounds like many carbamates, liquid chromatography-mass spectrometry (LC-MS) is often the method of choice. taylorfrancis.com Specifically, ultra-high performance liquid chromatography coupled with a quadrupole-linear ion trap mass spectrometer (UHPLC-QTRAP-MS/MS) operating in multiple reaction monitoring (MRM) mode offers excellent sensitivity and selectivity. nih.gov
The MRM mode involves selecting a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) in the first quadrupole, fragmenting it in the collision cell (second quadrupole), and then monitoring for specific product ions in the third quadrupole. nih.gov This high degree of specificity allows for the detection of target analytes at very low concentrations, with limits of detection (LODs) and quantification (LOQs) often in the sub-µg/kg range. nih.gov For instance, a study on fifteen different carbamate pesticides reported LOQs ranging from 0.5 to 5.0 μg kg⁻¹. nih.gov Another method for determining carbamate pesticides in surface water using GC-MS after derivatization achieved even lower limits of quantification, in the range of 0.007-0.028 μg/L. nih.gov
The development of such methods involves careful optimization of several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometric conditions to achieve the best sensitivity and peak shape. nih.gov
| Analytical Technique | Method | Typical Limits of Quantification (LOQ) | Reference |
| LC-MS/MS (QTRAP) | Multiple Reaction Monitoring (MRM) | 0.5–5.0 μg/kg | nih.gov |
| GC-MS | Derivatization with 9-xanthydrol | 0.007–0.028 μg/L | nih.gov |
Strategies for Interference Mitigation in Complex Research Samples
Complex research matrices, such as biological fluids or environmental samples, contain numerous compounds that can interfere with the accurate quantification of the target analyte. Therefore, effective sample preparation is a critical step in residue analysis.
A widely used and effective sample preparation technique for carbamates is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.gov This approach typically involves an initial extraction with an organic solvent (e.g., acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with a combination of sorbents to remove interfering matrix components like pigments, lipids, and sugars.
Another strategy to mitigate interference is the use of molecularly imprinted polymers (MIPs) for solid-phase extraction (SPE). nih.gov MIPs are polymers synthesized with cavities that are specific to the target analyte, allowing for highly selective extraction from a complex sample. nih.gov This key-lock enzymatic-like mechanism can significantly reduce matrix effects and improve the accuracy and precision of the analysis. nih.gov
In addition to sophisticated sample cleanup, the high selectivity of tandem mass spectrometry (MS/MS) itself is a powerful tool for interference mitigation. By monitoring specific precursor-to-product ion transitions in MRM mode, the instrument can filter out signals from co-eluting, isobaric interferences that may be present in the matrix. nih.gov The use of enhanced product ion (EPI) scans can further confirm the identity of the analyte in complex samples by providing a full fragmentation spectrum that can be matched against a library standard. nih.gov
| Strategy | Technique | Principle | Reference |
| Sample Preparation | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | Solvent extraction followed by dispersive solid-phase extraction (d-SPE) to remove matrix interferences. | nih.gov |
| Sample Preparation | Molecularly Imprinted Polymer Solid-Phase Extraction (MIP-SPE) | Selective extraction of the target analyte using polymers with custom-made binding sites. | nih.gov |
| Analytical Detection | Tandem Mass Spectrometry (MS/MS) | High-selectivity detection using Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions. | nih.gov |
Environmental Transformation and Biodegradation Pathways of Carbamates with Methoxypropyl Moieties
Microbial Degradation Mechanisms
The biodegradation of carbamate (B1207046) pesticides is a key process in their environmental detoxification. bohrium.com Microorganisms in soil and aquatic environments have demonstrated a remarkable capacity to adapt and metabolize these compounds. upm.edu.my This degradation relies on the presence of microbes equipped with specific enzymes capable of cleaving the characteristic carbamate ester or amide linkage. nih.govresearchgate.net
Identification of Microbial Strains Capable of Carbamate Biodegradation (e.g., Sphingomonas sp., Pseudomonas sp.)
A diverse range of bacteria and fungi have been identified as capable of degrading various carbamate pesticides. researchgate.net Among bacteria, species from the genera Pseudomonas and Sphingomonas are frequently cited for their efficiency in breaking down these compounds. nih.govminervamedica.itiitb.ac.in For instance, strains of Pseudomonas aeruginosa have been isolated from contaminated soil and shown to utilize carbamates like carbofuran (B1668357) as a sole source of carbon and energy. minervamedica.itresearchgate.net Similarly, various Sphingomonas species are known to degrade carbofuran, often through hydrolysis of the furanyl ring. researchgate.netjmb.or.kr
Other notable bacterial genera involved in carbamate degradation include Arthrobacter, Bacillus, Achromobacter, and Novosphingobium. nih.govupm.edu.mynih.gov Fungal species from genera such as Aspergillus, Trichoderma, and Trametes also contribute to the breakdown of carbamates in the environment. nih.govfrontiersin.org The metabolic versatility of these microorganisms makes them key players in the natural attenuation and bioremediation of carbamate-contaminated sites.
Table 1: Examples of Microbial Strains Involved in Carbamate Biodegradation
| Genus | Species/Strain | Degraded Carbamate(s) | Source |
|---|---|---|---|
| Bacteria | |||
| Pseudomonas | aeruginosa | Carbofuran, Carbaryl (B1668338) | minervamedica.itresearchgate.net |
| sp. C5pp | Carbaryl | nih.govupm.edu.my | |
| sp. CBW | Carbendazim (B180503) | nih.gov | |
| Sphingomonas | sp. SB5 | Carbofuran | researchgate.netjmb.or.kr |
| Novosphingobium | sp. KN65.2 | Carbofuran | nih.gov |
| Arthrobacter | sp. RC100 | Carbaryl | nih.gov |
| Bacillus | subtilis | General Pesticides | mdpi.com |
| Fungi | |||
| Aspergillus | niger | Carbaryl, Carbofuran | nih.gov |
| Trametes | versicolor | Carbofuran, Aldicarb (B1662136), Methomyl | nih.gov |
| Acremonium | sp. | Carbaryl, Carbofuran | nih.gov |
Enzymatic Hydrolysis and Oxidative Pathways in Microbial Systems
The initial and most critical step in the microbial degradation of most carbamates is the enzymatic cleavage of the carbamate bond. nih.govnih.gov This reaction is primarily catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. bohrium.comnih.gov These enzymes break the ester linkage, yielding an alcohol or phenol, carbon dioxide, and a corresponding amine (often methylamine (B109427) for N-methyl carbamates). nih.govfrontiersin.org
Two major pathways are involved in the microbial catabolism of carbamates:
Hydrolytic Pathways: This is the most common route, initiated by a hydrolase enzyme. nih.gov For example, the enzyme carbofuran hydrolase (CehA) catalyzes the hydrolysis of carbofuran to carbofuran-7-phenol. nih.gov The resulting alcohol/phenol and amine can then be funneled into central metabolic pathways. frontiersin.org Methylamine, a common hydrolysis product, can be utilized by many microorganisms as a source of both carbon and nitrogen. nih.gov
Oxidative Pathways: In addition to hydrolysis, oxidative pathways can also initiate or contribute to carbamate degradation. researchgate.net These reactions are catalyzed by oxygenases, which introduce hydroxyl groups onto the molecule, typically on an aromatic ring if present. nih.gov This hydroxylation increases the water solubility of the compound and can make it more susceptible to subsequent enzymatic attack, including ring cleavage by dioxygenases. nih.gov In some bacteria, such as Pseudomonas sp. 50432, both hydrolytic and oxidative pathways for carbofuran degradation have been observed to operate concurrently. nih.gov
The specific enzymes involved, such as hydrolases and oxidoreductases, are central to these detoxification processes. nih.gov For instance, enzymes like MheI have been characterized for their ability to hydrolyze the carbamate side-chain of carbendazim. nih.gov
Metabolite Identification and Degradation Route Elucidation in Environmental Contexts
Elucidating the degradation pathway involves identifying the series of intermediate metabolites formed as the parent compound is broken down. Techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are crucial for separating and identifying these transient compounds from environmental samples. nih.gov
For aryl carbamates like carbofuran and carbaryl, the primary metabolites are the corresponding phenols (e.g., carbofuran-7-phenol and 1-naphthol, respectively). nih.govminervamedica.it These phenolic intermediates are often further hydroxylated and then undergo ring cleavage, eventually being mineralized to carbon dioxide and water. nih.gov For oxime carbamates like aldicarb, the degradation proceeds through both oxidative and hydrolytic routes, forming aldicarb sulfoxide (B87167) and aldicarb sulfone via oxidation, or oxime metabolites through hydrolysis. nih.govresearchgate.netresearchgate.net
In the case of a compound like 2-Methoxypropyl carbamate, a plausible hydrolytic pathway would involve the cleavage of the carbamate ester bond to yield 2-methoxypropan-1-ol (B75729), carbon dioxide, and an amine. The 2-methoxypropan-1-ol would then likely be further metabolized by the microbial community. The specific intermediates and the complete degradation route in a given environmental context would depend on the specific microbial populations present and the prevailing environmental conditions. researchgate.net
Environmental Fate and Persistence Studies
The persistence of carbamates with methoxypropyl moieties in the environment is determined by the rate of their transformation and degradation. Biodegradation is the most significant process driving their removal, and its efficiency is influenced by a multitude of biotic and abiotic factors. researchgate.netupm.edu.my
Factors Influencing Biodegradation Rates in Diverse Ecosystems
The rate at which microorganisms degrade carbamates can vary significantly between different ecosystems, such as soil and water, due to a range of influencing factors. researchgate.net Key factors include:
Temperature: Microbial activity and enzyme kinetics are highly temperature-dependent. Generally, degradation rates increase with temperature up to an optimal point for the specific microbial community. researchgate.netnih.gov
pH: The pH of the soil or water affects both microbial growth and the chemical stability of the carbamate. Optimal pH values for the degradation of specific carbamates, like carbendazim by Pseudomonas sp., have been identified around 7.0. nih.gov
Soil Moisture and Organic Matter: Water availability is essential for microbial life and activity. In soils, degradation can be reduced in very dry conditions. nih.gov The organic matter content can also play a complex role; it can serve as a co-substrate for microbial growth but may also increase the adsorption of the pesticide, potentially reducing its bioavailability for degradation. nih.gov
Nutrient Availability: The presence of other carbon and nitrogen sources can influence degradation rates. While some microbes can use carbamates as a sole carbon source, the presence of additional nutrients can sometimes enhance microbial activity and co-metabolism. iitb.ac.inresearchgate.net
Pesticide Concentration: The concentration of the carbamate can affect its degradation. At very high concentrations, some carbamates can be toxic to the degrading microorganisms, inhibiting their activity. upm.edu.my
Microbial Community Composition: The presence, abundance, and adaptation of specific carbamate-degrading microorganisms are fundamental. Soils with a history of pesticide application often exhibit enhanced degradation rates due to the acclimatization of the microbial community. tandfonline.com
Table 2: Key Environmental Factors Affecting Carbamate Biodegradation
| Factor | Influence on Biodegradation Rate | References |
|---|---|---|
| Temperature | Rates generally increase with temperature to an optimum, then decline. Affects microbial metabolism and enzyme activity. | nih.govmdpi.com |
| pH | Affects microbial growth and the chemical stability of the carbamate bond. Most microbial degradation is optimal near neutral pH. | researchgate.netnih.gov |
| Soil Moisture | Essential for microbial activity; rates are typically lower in very dry soils. | nih.gov |
| Organic Matter | Can increase microbial populations but may also increase pesticide adsorption, reducing bioavailability. | nih.gov |
| Nutrient Availability | Presence of other carbon/nitrogen sources can enhance co-metabolism and overall microbial activity. | iitb.ac.inresearchgate.net |
| Microbial Adaptation | Prior exposure to the pesticide can lead to a microbial community with enhanced degradation capabilities. | tandfonline.com |
Role of Natural Biofilms in Carbamate Attenuation and Bioremediation
Biofilms are complex communities of microorganisms attached to surfaces and encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.govnih.gov These structures are prevalent in natural ecosystems, such as on rocks in rivers or on soil particles. Natural river biofilms have been shown to be highly effective at degrading various carbamate pesticides, including methomyl, carbaryl, and carbofuran. bioline.org.brnih.gov
The biofilm matrix offers several advantages for bioremediation:
Protection: The EPS matrix can protect the embedded microorganisms from high concentrations of toxic chemicals and other environmental stresses. nih.gov
Nutrient Cycling: Biofilms are efficient at trapping nutrients from the surrounding environment, which can support the microbial community's metabolic activities. nih.gov
High Cell Density and Diversity: The close proximity of diverse microbial species within a biofilm facilitates complex metabolic interactions and the potential for horizontal gene transfer, which can lead to the evolution of new degradation pathways. nih.gov
Concentration of Pollutants: The biofilm matrix can adsorb and concentrate pollutants from the water column, increasing their availability to the degrading microbes within the community. bioline.org.br
Studies have demonstrated that bacterial consortia derived from natural biofilms can degrade carbamates more rapidly and completely than individual isolated strains, highlighting the importance of these microbial communities in the natural attenuation of pesticides in aquatic systems. bioline.org.brnih.gov Therefore, biofilms represent a robust and significant component of bioremediation processes for water contaminated with carbamates. researchgate.net
Mechanisms of Chemical Degradation and Stability in Specific Environmental Systems (e.g., CO2 capture solvents)
The stability of carbamates, formed from the reaction of amines with CO2, is a critical factor in the efficiency and longevity of a solvent in a CO2 capture process. The degradation of these compounds is influenced by several factors including temperature, the concentration of CO2 and oxygen, and the presence of metal ions.
Thermal Degradation
Thermal degradation typically occurs in the high-temperature sections of the CO2 capture plant, such as the stripper and reboiler, where the solvent is heated to release the captured CO2. For primary and secondary amines, a common thermal degradation pathway involves the formation of a carbamate, which can then undergo further reactions. A widely recognized mechanism is carbamate polymerization. This can be initiated by the cyclization of the carbamate to form an oxazolidinone. This reactive intermediate can then react with other amine molecules, leading to the formation of larger oligomeric and polymeric species.
While no specific studies on this compound were identified, research on analogous alkanolamines provides insight into potential degradation products. For instance, the thermal degradation of monoethanolamine (MEA) is known to produce compounds such as N-(2-hydroxyethyl)imidazolidinone (HEIA) and N,N'-bis(2-hydroxyethyl)urea. The presence of the methoxypropyl group in this compound would likely influence the specific degradation products formed, potentially leading to compounds with corresponding structural features.
Oxidative Degradation
Oxidative degradation is a significant concern in the absorber, where the flue gas containing oxygen comes into contact with the amine solvent. This process is often catalyzed by the presence of metal ions, such as iron, which can be introduced through corrosion of the plant equipment. The mechanisms of oxidative degradation are complex and can involve the formation of various radical species.
The degradation products from oxidative processes are typically different from those of thermal degradation and often include a variety of carboxylic acids, aldehydes, and ammonia (B1221849). These acidic products can react with the amine solvent to form heat-stable salts (HSS), which are not regenerated under the stripper conditions and thus lead to a permanent loss of active solvent. For a compound like this compound, oxidative degradation could potentially lead to the formation of formic acid, acetic acid, and other short-chain carboxylic acids, alongside ammonia and degradation products containing the methoxypropyl structure.
General Stability Considerations
The stability of a carbamate is influenced by the structure of the parent amine. Steric hindrance around the amine group can affect the stability of the carbamate formed. For instance, sterically hindered amines are sometimes employed to reduce the stability of the carbamate, which can lower the energy required for solvent regeneration. The methoxypropyl group in this compound may impart some degree of steric influence that affects its stability and degradation profile.
Due to the absence of specific experimental data for this compound in the reviewed literature, a quantitative assessment of its degradation rates and a detailed list of its specific degradation products in CO2 capture solvents cannot be provided at this time. Further experimental research is needed to elucidate the precise degradation pathways and stability of this particular compound under typical CO2 capture operating conditions.
Theoretical and Computational Chemistry Approaches to 2 Methoxypropyl Carbamate
Molecular Modeling and Conformational Analysis of 2-Methoxypropyl Carbamate (B1207046) Structures
Molecular modeling of 2-methoxypropyl carbamate focuses on determining its three-dimensional structure and identifying its most stable conformations. The presence of several single bonds in its structure allows for rotation, leading to various spatial arrangements known as conformers, each with a different potential energy.
Conformational analysis is performed to identify the lowest-energy (most stable) conformers and to understand the energy barriers between them. This is crucial as the molecule's conformation can significantly influence its physical properties and biological activity. Theoretical calculations using methods like Density Functional Theory (DFT), such as B3LYP, or ab initio methods like Møller-Plesset perturbation theory (MP2), are employed to explore the potential energy surface (PES) of the molecule. nih.gov By calculating the energy for different torsional angles, a complete map of conformational space can be generated.
Key insights can be derived from Natural Bond Orbital (NBO) analysis, which helps to explain the factors stabilizing certain conformations. These factors include hyperconjugative interactions (electron delocalization from a filled bonding orbital to an adjacent empty anti-bonding orbital) and steric hindrance between bulky groups. nih.gov For this compound, the analysis would focus on the rotation around the C-O and C-N bonds of the carbamate group and the C-C and C-O bonds of the methoxypropyl moiety.
Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on typical computational outputs for similar molecules.
| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Anti | ~180° | 0.00 | 65.7 |
| Gauche 1 | ~60° | 0.55 | 17.5 |
| Gauche 2 | ~-60° | 0.55 | 17.5 |
| Eclipsed | ~0° | 4.50 | <0.1 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are essential for understanding the electronic properties of this compound, which in turn dictate its reactivity. Methods like DFT are routinely used to calculate various electronic descriptors. researchgate.netiosrjournals.org
The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. iosrjournals.org
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this compound, the oxygen atoms of the carbonyl and methoxy (B1213986) groups would be expected to be electron-rich, while the hydrogen atom of the N-H group would be electron-poor.
Table 2: Predicted Electronic Properties of this compound This table is illustrative and based on typical computational outputs for similar molecules.
| Property | Calculated Value | Unit |
| HOMO Energy | -7.2 | eV |
| LUMO Energy | 1.5 | eV |
| HOMO-LUMO Gap | 8.7 | eV |
| Dipole Moment | 2.8 | Debye |
| Ionization Potential | 7.2 | eV |
| Electron Affinity | -1.5 | eV |
Computational Predictions of Biological Activity and Target Interactions, including Molecular Docking
Computational methods are widely used in drug discovery to predict the biological activity of compounds and their potential interactions with biological targets like proteins and enzymes. nih.govresearchgate.net Molecular docking is a primary technique used for this purpose. researchgate.net
In a molecular docking study of this compound, a three-dimensional model of the compound, derived from conformational analysis, would be placed into the binding site of a target protein. An algorithm then samples numerous orientations and conformations of the ligand within the binding site and calculates a "docking score" for each pose. This score estimates the binding affinity, with lower scores typically indicating a more favorable interaction. This approach can identify potential biological targets and elucidate the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing a dynamic view of the interaction and helping to validate the stability of the binding pose predicted by docking.
Table 3: Hypothetical Molecular Docking Results for this compound This table is illustrative, showing potential interactions with Acetylcholinesterase, a common target for carbamates.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Acetylcholinesterase | -6.8 | Ser203, His447 | Hydrogen Bond |
| Acetylcholinesterase | -6.8 | Trp86, Tyr337 | Pi-Alkyl, Pi-Sigma |
| Acetylcholinesterase | -6.8 | Phe295, Phe338 | Hydrophobic |
Elucidation of Reaction Mechanisms via Computational Simulations
Computational simulations are invaluable for elucidating the detailed step-by-step mechanisms of chemical reactions. rsc.orgmdpi.com By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, the transition state (TS) structures that connect them. mdpi.com The energy difference between the reactants and the highest-energy transition state determines the reaction's activation energy, which governs the reaction rate.
For this compound, computational studies could investigate mechanisms such as its formation or its hydrolysis. Using quantum chemical methods, the geometries of all stationary points along the reaction coordinate can be optimized. chemrxiv.org Advanced techniques like the Artificial Force Induced Reaction (AFIR) method can be used to automatically search for reaction pathways without prior assumptions about the mechanism. researchgate.netnih.gov Kinetic analysis can then be performed to predict reaction rates and product distributions under different conditions. nih.gov This level of mechanistic detail allows for a fundamental understanding of the compound's chemical behavior and stability.
Table 4: Hypothetical Calculated Energies for the Base-Catalyzed Hydrolysis of this compound This table is illustrative and based on typical computational outputs for reaction mechanism studies.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Carbamate + OH⁻) | 0.0 |
| 2 | Transition State 1 (Nucleophilic Attack) | +15.2 |
| 3 | Tetrahedral Intermediate | -8.5 |
| 4 | Transition State 2 (Leaving Group Departure) | +5.7 |
| 5 | Products (Alkoxide + Carbamate Anion) | -12.1 |
Future Perspectives and Emerging Research Avenues for 2 Methoxypropyl Carbamate
Development of Novel Research Tools and Probes based on 2-Methoxypropyl Carbamate (B1207046) Scaffold
The carbamate linkage is a key functional group in the design of sophisticated chemical tools for biological research. nih.gov The development of research probes based on the 2-methoxypropyl carbamate scaffold represents a promising avenue for creating novel tools to investigate complex biological systems.
Fluorescent probes are powerful instruments for visualizing and understanding biological processes in real-time. researchgate.net The carbamate group can be incorporated into fluorogenic probes, which are molecules that become fluorescent only after a specific chemical transformation. nih.gov For instance, a "turn-ON" fluorescent probe can be designed where the this compound moiety acts as a trigger. In its native state, the probe is non-fluorescent. Upon interaction with a specific enzyme or analyte in a biological system, the carbamate bond is cleaved, leading to a conformational change that activates the fluorescence. nih.gov This approach allows for highly sensitive and selective detection of biological targets. nih.gov
The 2-methoxypropyl group itself can be further modified to tune the probe's properties, such as its solubility, cell permeability, and targeting specificity. By attaching different functional groups to the methoxypropyl chain, researchers can create a library of probes with diverse characteristics, suitable for a wide range of biological imaging applications. researchgate.net The development of such probes would enable researchers to study the distribution and activity of various enzymes and other biomolecules with high spatial and temporal resolution. researchgate.net
| Probe Design Strategy | Potential Application | Key Feature of this compound Scaffold |
|---|---|---|
| Fluorogenic "Turn-ON" Probes | Enzyme activity monitoring, analyte detection | Cleavable carbamate linker for fluorescence activation |
| Targeted Probes | Specific cell or organelle imaging | Modifiable methoxypropyl group for attaching targeting moieties |
| Ratiometric Probes | Quantitative imaging of cellular environment | Scaffold for dual-emission fluorophores |
Advancements in Green Chemistry Approaches for Carbamate Synthesis
Traditional methods for synthesizing carbamates often involve the use of hazardous reagents like phosgene (B1210022) and isocyanates. rsc.org Green chemistry principles are driving the development of more sustainable and environmentally friendly synthetic routes. Future research on this compound will likely focus on adopting and refining these greener approaches.
One of the most promising green strategies for carbamate synthesis is the utilization of carbon dioxide (CO2) as a C1 building block. nih.govresearchgate.net This approach is not only environmentally benign but also utilizes a readily available and inexpensive feedstock. acs.org The direct synthesis of carbamates from amines, alcohols, and CO2 can be achieved using various catalytic systems, including alkali metal salts like potassium carbonate and task-specific ionic liquids. nih.govchemistryviews.org These catalysts facilitate the reaction under milder conditions, reducing energy consumption and waste generation. researchgate.net
Biocatalysis offers another powerful tool for the sustainable synthesis of carbamates. nih.gov Enzymes, such as promiscuous esterases and acyltransferases, can catalyze the formation of carbamate bonds in aqueous media, eliminating the need for harsh organic solvents. nih.govnih.gov This enzymatic approach is highly selective and can be used to produce a wide range of carbamates with high yields. nih.gov The development of continuous flow processes that couple chemical reactions with biocatalytic steps can further enhance the efficiency and sustainability of carbamate synthesis. acs.org
| Green Synthesis Approach | Key Advantages | Catalyst/Reagent Examples |
|---|---|---|
| Carbon Dioxide (CO2) Utilization | Renewable feedstock, reduced toxicity | Potassium carbonate, Ionic liquids ([DBUH][OAc]) |
| Biocatalysis | Aqueous media, high selectivity, mild conditions | Esterases (e.g., PestE), Acyltransferases |
| Non-Isocyanate Routes | Avoids hazardous reagents | 1,1′-Carbonyldiimidazole (CDI) |
| Continuous Flow Synthesis | Improved efficiency, reduced reaction time | Immobilized enzymes, heterogeneous catalysts |
Innovative Applications in Chemical Biology and Material Science Research
The versatility of the carbamate functional group makes it a valuable component in the design of new materials and chemical biology tools. researchgate.net Future research into this compound is expected to lead to innovative applications in these fields.
In material science, a significant area of research is the development of non-isocyanate polyurethanes (NIPUs). acs.org Traditional polyurethanes are synthesized from isocyanates, which are toxic. organic-chemistry.org NIPUs offer a safer alternative and can be produced through the reaction of cyclic carbonates with amines. acs.org The this compound scaffold could be a precursor to novel monomers for NIPU synthesis, leading to the creation of new polymeric materials with unique properties. Carbamate-functional polymers are also being explored for use in coatings and other applications where their specific chemical properties can be advantageous. researchgate.net
In chemical biology, the carbamate group is often used as a stable and versatile linker in the design of bioactive molecules and prodrugs. researchgate.net The this compound moiety could be incorporated into drug candidates to improve their pharmacokinetic properties, such as cell membrane permeability and metabolic stability. researchgate.net Furthermore, the ability to create sequence-defined polymers with carbamate backbones opens up possibilities for designing new functional materials with applications in data storage and molecular transport. researchgate.net
Interdisciplinary Research Integrating Omics Technologies with Carbamate Studies
To fully understand the biological effects and potential applications of this compound, an interdisciplinary approach that integrates "omics" technologies will be crucial. Omics fields such as metabolomics, proteomics, and transcriptomics allow for a comprehensive, system-wide analysis of the interactions between a chemical compound and a biological system. researchgate.net
Metabolomics, the study of the complete set of small-molecule metabolites in a biological sample, can be used to investigate the metabolic fate of this compound in an organism. chemistryviews.org By analyzing changes in the metabolome after exposure to the compound, researchers can identify its metabolic pathways and potential breakdown products. chemistryviews.org This information is vital for assessing the compound's safety and understanding its mechanism of action.
Proteomics, which focuses on the entire set of proteins expressed by an organism, can reveal how this compound affects cellular function at the protein level. For example, proteomics can be used to identify protein adducts formed by the compound or its metabolites, providing insights into its potential targets and mechanisms of toxicity. Transcriptomics, the study of the complete set of RNA transcripts, can further elucidate the cellular response to this compound by identifying changes in gene expression.
The integration of these omics technologies can provide a holistic view of the biological impact of this compound, from its metabolism to its effects on gene expression and protein function. researchgate.net This comprehensive understanding will be essential for guiding the development of safe and effective applications for this and other carbamate compounds.
| Omics Technology | Area of Investigation for this compound | Potential Insights |
|---|---|---|
| Metabolomics | Metabolic fate and breakdown products | Identification of metabolic pathways, assessment of bioaccumulation |
| Proteomics | Protein interactions and adduct formation | Identification of molecular targets, understanding of toxicity mechanisms |
| Transcriptomics | Changes in gene expression | Elucidation of cellular response pathways, identification of biomarkers of exposure |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2-Methoxypropyl carbamate, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves carbamate group introduction via reaction of 2-methoxypropanol with isocyanates or phosgene derivatives under controlled conditions. For example, tert-butyl carbamate analogs are synthesized by reacting amines with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under nitrogen .
- Characterization : Use a combination of NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). Ensure purity via HPLC (>95%) and report melting points or spectral data (e.g., IR peaks at ~1700 cm⁻¹ for carbonyl groups) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Key Measures :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact; wash hands thoroughly after handling .
- Ventilation : Use fume hoods to minimize inhalation risks. No occupational exposure limits are established, but treat as a potential irritant .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Data Analysis Framework :
- Recommendation : Conduct tiered testing: Start with Ames test for mutagenicity, followed by zebrafish embryo toxicity assays (FET) for ecological risk .
Q. What experimental designs are optimal for studying the stability of this compound under varying conditions?
- Stability Protocol :
Storage : Test degradation at 25°C (ambient), 4°C (refrigerated), and -20°C (long-term) over 6–12 months. Monitor via HPLC .
Reactivity : Expose to UV light (photostability), acidic/basic buffers (pH 1–13), and oxidizing agents (e.g., H₂O₂) .
Incompatibilities : Avoid contact with strong bases (risk of carbamate hydrolysis) or metals (potential catalysis) .
Q. How can advanced analytical techniques clarify the environmental fate of this compound?
- Methodology :
- Mobility : Use soil column experiments with HPLC-MS to quantify leaching potential .
- Bioaccumulation : Measure logP (octanol-water partition coefficient) via shake-flask method. Predicted logP ~1.2 (moderate mobility) .
- Degradation : Apply LC-QTOF-MS to identify transformation products in simulated wastewater .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioassays?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
